molecular formula C8H12N2O3S B13533859 Ethyl 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13533859
M. Wt: 216.26 g/mol
InChI Key: VIEZRPMTDNDXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(methylthio)acetate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves esterification with ethanol to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methylthio group may also play a role in its biological activity by undergoing metabolic transformations. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(methylthio)ethyl)-1,3,4-oxadiazole-5-carboxylate
  • Methyl 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate
  • Ethyl 5-(2-(ethylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate

Uniqueness

This compound is unique due to the specific positioning of the methylthio group and the ethyl ester. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with biological targets and provides a versatile scaffold for further chemical modifications.

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

ethyl 5-(2-methylsulfanylethyl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C8H12N2O3S/c1-3-12-8(11)7-9-6(13-10-7)4-5-14-2/h3-5H2,1-2H3

InChI Key

VIEZRPMTDNDXLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CCSC

Origin of Product

United States

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